Home > Products > Screening Compounds P114693 > 5-Fluorotetrahydropyran Clofarabine
5-Fluorotetrahydropyran Clofarabine - 1093278-53-5

5-Fluorotetrahydropyran Clofarabine

Catalog Number: EVT-13584908
CAS Number: 1093278-53-5
Molecular Formula: C15H18ClF2N5O6
Molecular Weight: 437.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluorotetrahydropyran Clofarabine is a synthetic compound that combines the structural features of a purine nucleoside with a tetrahydropyran ring, enhanced by the incorporation of fluorine and chlorine atoms. This compound is primarily recognized for its application in oncology, particularly in the treatment of acute lymphoblastic leukemia. Clofarabine, the active component, acts as an antimetabolite and has shown efficacy in patients who have relapsed or are refractory to other treatments .

Source and Classification

5-Fluorotetrahydropyran Clofarabine is classified under several categories, including:

  • Antimetabolites
  • Nucleoside Analogues
  • Antineoplastic Agents

It is specifically categorized as a purine nucleoside analog, which plays a crucial role in inhibiting DNA synthesis. The compound is marketed under brand names such as Clolar and Evoltra and is primarily used in pediatric oncology .

Synthesis Analysis

Methods

The synthesis of 5-Fluorotetrahydropyran Clofarabine involves multiple steps:

  1. Formation of the Tetrahydropyran Ring: This is achieved through cyclization reactions involving suitable diols and acid catalysts.
  2. Introduction of Fluorine: The fluorine atom is introduced through electrophilic fluorination methods.

Technical Details

  • Batch Processing: The industrial production utilizes large-scale reactors for cyclization and fluorination.
  • Purification Techniques: Common methods include recrystallization and chromatography to ensure high purity levels of the final product .
Molecular Structure Analysis

Structure Data

5-Fluorotetrahydropyran Clofarabine has the following molecular characteristics:

  • Molecular Formula: C15H18ClF2N5O6
  • Molecular Weight: 437.783 g/mol
  • IUPAC Name: (2R,3R,4S,5S)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
  • Structural Representation: The structure includes a tetrahydropyran ring fused with a purine base, decorated with halogen substituents .
Chemical Reactions Analysis

Types of Reactions

5-Fluorotetrahydropyran Clofarabine participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents such as hydrogen peroxide.
  2. Reduction: Reduction reactions can be conducted using sodium borohydride.
  3. Substitution: Nucleophilic substitution where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles like amines or thiols in basic media .
Mechanism of Action

The mechanism of action for 5-Fluorotetrahydropyran Clofarabine involves its phosphorylation to form an active triphosphate metabolite. This metabolite competes with deoxyadenosine triphosphate for incorporation into DNA by DNA polymerase, thereby inhibiting DNA synthesis. The compound also inhibits ribonucleotide reductase, leading to reduced dNTP pools necessary for DNA replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • Stability: The presence of fluorine enhances stability against deamination compared to other nucleoside analogs.
  • Reactivity: Exhibits reactivity typical of nucleosides, particularly in substitution and oxidation reactions .
Applications

5-Fluorotetrahydropyran Clofarabine has significant applications in various fields:

  1. Medical Use: Primarily utilized in treating acute lymphoblastic leukemia and has been investigated for efficacy against acute myeloid leukemia.
  2. Scientific Research: Employed as a building block for synthesizing more complex molecules and studying cellular processes related to DNA synthesis.
  3. Pharmaceutical Development: Used as a reference compound in analytical chemistry and drug formulation processes .
Introduction to 5-Fluorotetrahydropyran Clofarabine in Antimetabolite Therapeutics

Historical Evolution of Fluorinated Nucleoside Analog Development

The development of fluorinated nucleoside analogs represents a strategic triumph in medicinal chemistry, culminating in the design of clofarabine (2-chloro-2'-fluoro-2'-deoxyarabinosyladenine). This second-generation antimetabolite emerged from deliberate efforts to hybridize the pharmacologically advantageous elements of earlier purine nucleoside analogs—cladribine (2-chloro-2'-deoxyadenosine) and fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine). Cladribine demonstrated exceptional efficacy in lymphoid malignancies but exhibited dose-limiting neurotoxicity, while fludarabine offered potent DNA polymerase inhibition but suffered from metabolic instability due to deamination. Clofarabine's molecular architecture strategically incorporates a chlorine atom at the purine C2 position (inherited from cladribine) and a fluorine atom at the arabinofuranosyl 2'-position (inspired by fludarabine) [1] [10].

The introduction of fluorine into the sugar moiety was a transformative innovation. Fluorine's small atomic radius (van der Waals radius 1.47 Å vs. hydrogen's 1.20 Å) enables its substitution without causing significant steric distortion of the ribose ring. Crucially, the high electronegativity (3.98) of fluorine alters the electronic environment of the sugar, conferring exceptional resistance to phosphorylatic cleavage by acid phosphatases and bacterial phosphorylases encountered in the gastrointestinal tract. This significantly enhances metabolic stability and enables oral bioavailability—a key limitation of earlier analogs [4] [10]. Furthermore, the C2'-fluorine stabilizes the sugar in the preferred North-type conformation, optimizing interaction with target enzymes like deoxycytidine kinase (dCK), the rate-limiting activation enzyme [5] [10].

  • Table 1: Evolution of Key Purine Nucleoside Antimetabolites
    Compound (Year Approved)Structural FeaturesTherapeutic LimitationsKey Innovations in Clofarabine
    Cladribine (1992)2-chloro-2'-deoxyadenosineDose-limiting neurotoxicity, limited solid tumor activityIncorporates 2'-F for enhanced metabolic stability and broader spectrum
    Fludarabine (1991)2-fluoro-ara-adenosineSusceptible to deamination (deoxyadenosine deaminase), GI instabilityChlorine at C2 prevents deamination; stabilized glycosidic bond
    Clofarabine (2004)2-chloro-2'-fluoro-ara-adenosineHepatotoxicity at high dosesHybrid design combines favorable pharmacokinetics and dual mechanisms

The synthetic pathway to clofarabine, first achieved in 1992, involves sophisticated stereoselective fluorination and glycosylation steps. A pivotal advancement was the enzymatic transglycosylation method utilizing uridine phosphorylase and purine nucleoside phosphorylase, allowing efficient coupling of the fluorinated sugar (e.g., 1,3,5-tri-O-benzoyl-2-fluoro-2-deoxy-D-arabinofuranose) with 2-chloroadenine. This method offered superior regioselectivity and avoided the anomeric mixture problems associated with earlier chemical glycosylation techniques [9]. Subsequent selective deprotection yielded the active compound. The structure-activity relationship (SAR) underpinning clofarabine's success highlights that the 2'-fluoro substitution not only enhances metabolic stability but also increases affinity for dCK compared to deoxycytidine (the natural substrate), facilitating more efficient intracellular conversion to the active triphosphate form, clofarabine-5'-triphosphate (ClF-ara-ATP) [1] [5] [10].

Therapeutic Significance in Hematologic Malignancies

Clofarabine's primary clinical significance lies in its FDA approval (2004) for the treatment of pediatric patients (1-21 years) with relapsed or refractory acute lymphoblastic leukemia (ALL) after at least two prior regimens. This approval was based on a pivotal phase II study where clofarabine monotherapy (52 mg/m²/day intravenously for 5 days, repeated every 2-6 weeks) demonstrated a 20% complete response rate and a 31% overall response rate (including partial responses and complete responses without full platelet recovery) in a heavily pretreated pediatric population [1] [3] [5]. This represented a critical advancement for a patient group with extremely limited salvage options. Beyond its labeled indication, clofarabine exhibits significant activity in acute myeloid leukemia (AML), particularly in older adults and in combination regimens. Studies exploring clofarabine (e.g., 30 mg/m²/day days 1-5) combined with cytarabine (e.g., 1 g/m²/day days 1-5) have shown improved response rates compared to cytarabine alone in older AML patients and those with high-risk myelodysplastic syndromes (MDS), establishing it as a valuable component of lower-intensity induction therapy for this frail population [1] [5].

Its therapeutic efficacy stems from a sophisticated dual mechanism of action targeting DNA synthesis and repair:

  • Ribonucleotide Reductase (RNR) Inhibition: ClF-ara-ATP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides to their deoxy forms (dNTPs: dATP, dCTP, dGTP, dTTP). By binding to the RNR-α subunit, clofarabine depletes intracellular dNTP pools, particularly dATP. This self-potentiates the subsequent step by reducing competition for incorporation into DNA [1] [10].
  • DNA Polymerase Inhibition and Chain Termination: The depleted dNTP pools favor the incorporation of ClF-ara-ATP into elongating DNA strands by DNA polymerases (α and ε). Once incorporated, the molecule acts as an obligate chain terminator. The presence of the 2'-fluorine in the arabinofuranose ring prevents the 3'-hydroxyl group from forming the necessary phosphodiester bond with the incoming nucleotide, halting DNA elongation. This incorporation also directly inhibits the catalytic activity of DNA polymerases and impedes DNA repair mechanisms like base excision repair (BER) [1] [5] [10].
  • Mitochondrial-Mediated Apoptosis: Clofarabine 5'-triphosphate disrupts mitochondrial membrane integrity, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF). This initiates the caspase cascade, culminating in programmed cell death, even in quiescent cells [1] [5].
  • Table 2: Clinical Activity of Clofarabine in Hematologic Malignancies
    MalignancySetting/RegimenKey Efficacy FindingsReference (from search results)
    Pediatric R/R ALLMonotherapy (52 mg/m²/d x5)20% CR, 31% ORR (CR+CRp+PR) [1] [3] [5]
    Adult AML/MDS (Older/Unfit)Clofarabine + Cytarabine (e.g., 30mg/m²/d + 1g/m²/d x5)Improved CR rates vs Cytarabine alone [1] [5]
    T-cell Lymphoma (Early Phase)Weekly dosing (10-40 mg/m²/wk)Responses observed in Cutaneous T-Cell Lymphoma (CTCL) [7]

Research continues to explore clofarabine's potential in other lymphoid malignancies. Early-phase trials investigating alternative dosing schedules, such as weekly administration (10-40 mg/m²), have shown signals of activity in T-cell lymphomas, particularly cutaneous T-cell lymphoma (CTCL), with manageable hematologic toxicity [7]. Furthermore, its role in conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (HSCT) is being investigated due to its potent immunosuppressive and antileukemic effects [1].

  • Table 3: Molecular Structures of Key Nucleoside Analogs
    Compound NameChemical Structure (Linear Notation)Significant Moieties
    Clofarabine2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine2-chloropurine, 2'-fluoro-arabinose
    Cladribine2-Chloro-2'-deoxyadenosine2-chloropurine, 2'-deoxyribose
    Fludarabine Phosphate9-β-D-Arabinofuranosyl-2-fluoroadenine 5'-monophosphate2-fluoropurine, arabinose, 5'-phosphate
    Cytarabine4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinoneArabinose, cytosine base

Properties

CAS Number

1093278-53-5

Product Name

5-Fluorotetrahydropyran Clofarabine

IUPAC Name

(2R,3R,4S,5R)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C15H18ClF2N5O6

Molecular Weight

437.78 g/mol

InChI

InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1

InChI Key

YNUCJEWTIBGQOS-MIPSCPIWSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.